Further elucidation of its mechanisms of action: While some mechanisms of action have been identified, a more complete understanding of how 3-FL interacts with the infant gut and immune system is needed. []
Expansion of its applications: 3-FL's potential applications extend beyond infant nutrition. Investigating its role in other areas, such as adult health and disease prevention, is warranted. []
Optimization of production methods: As the demand for 3-FL for use in infant formula and other applications grows, research efforts are focused on developing more efficient and cost-effective methods for its production. [, , ] This includes improving both enzymatic synthesis and cell factory approaches.
Long-term health effects: Longitudinal studies are needed to understand the long-term impact of 3-FL supplementation on infant health and development, including its potential effects on immune function, cognitive development, and disease risk later in life. [, , ]
Personalization of HMO interventions: Future research should explore how individual HMO profiles, including 3-FL, can be tailored to meet the specific needs of different infants based on factors such as their genetic background, gut microbiota composition, and health status. [, ]
3-Fucosyllactose is naturally occurring in human milk, where it is synthesized through the enzymatic action of fucosyltransferases. It belongs to the class of human milk oligosaccharides, which are complex carbohydrates that serve multiple roles in infant health and development. In terms of chemical classification, 3-fucosyllactose can be categorized under glycosides due to its glycosidic bond formation between sugar molecules.
The synthesis of 3-fucosyllactose can be achieved through various methods, including enzymatic synthesis using engineered microorganisms and chemical synthesis techniques. A notable method involves the use of genetically modified strains of Escherichia coli, specifically E. coli BL21(DE3), which have been optimized for higher yields.
The production process typically utilizes guanosine diphosphate fucose as a donor substrate and lactose as an acceptor. Key steps in the enzymatic synthesis include:
The gram-scale production achieved through these methods has shown promising results, with concentrations reaching up to 4.6 g/L .
The molecular structure of 3-fucosyllactose consists of a lactose core (galactose and glucose) linked to a fucose unit at the C-3 position of the galactose moiety. The structural formula can be represented as follows:
The compound's stereochemistry includes specific configurations at various carbon centers that define its biological activity. The chemical structure can be denoted using specific identifiers such as InChI and SMILES notation for computational modeling and analysis.
3-Fucosyllactose undergoes various chemical reactions typical for oligosaccharides, including hydrolysis under acidic conditions or enzymatic cleavage by specific glycosidases. The primary reaction involved in its synthesis is the transfer of fucose from guanosine diphosphate fucose to lactose facilitated by fucosyltransferases.
The enzymatic reaction can be summarized as follows:
The mechanism by which 3-fucosyllactose exerts its biological effects involves several pathways:
Data from studies indicate that infants receiving breast milk with high concentrations of 3-fucosyllactose exhibit better health outcomes compared to those who do not .
Analytical methods such as high-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) have been validated for accurate quantification of 3-fucosyllactose in biological samples .
3-Fucosyllactose has several applications in scientific research and industry:
3-Fucosyllactose (3-FL) is a trisaccharide with the molecular formula C₁₈H₃₂O₁₅ and a molecular mass of 488.44 g/mol. It consists of three monosaccharide units: L-fucose, D-galactose, and D-glucose. The defining structural feature of 3-FL is an α-(1→3) glycosidic bond linking the L-fucose residue to the glucose moiety of the lactose (Gal-β(1→4)-Glc) core structure [3] [7] [9]. This linkage confers unique biochemical properties, distinguishing it from other human milk oligosaccharides (HMOs). The lactose core itself is formed by a β(1→4) linkage between D-galactose and D-glucose. 3-FL is classified as a neutral, non-sialylated HMO and is one of the most abundant fucosylated oligosaccharides in human milk, accounting for significant proportions of total HMOs (typically 5–15%) [3] [5].
Table 1: Structural Components of 3-Fucosyllactose
Component | Chemical Symbol | Linkage Position | Role in Structure |
---|---|---|---|
L-Fucose | Fuc | α-(1→3) to Glucose | Terminal residue |
D-Galactose | Gal | β-(1→4) to Glucose | Core disaccharide (lactose) |
D-Glucose | Glc | Reducing end | Core disaccharide (lactose) |
Lactose Core | Gal-β(1→4)-Glc | N/A | Acceptor for fucosylation |
3-FL is a constitutional isomer of 2′-fucosyllactose (2′-FL), sharing the identical molecular formula (C₁₈H₃₂O₁₅) but differing in fucose linkage topology. While 3-FL features an α-(1→3) fucose-glucose bond, 2′-FL possesses an α-(1→2) fucose-galactose linkage [1] [3] [7]. This subtle difference profoundly impacts their biological interactions:
Table 2: Key Structural and Functional Differences Between 3-FL and 2′-FL
Property | 3-Fucosyllactose (3-FL) | 2′-Fucosyllactose (2′-FL) |
---|---|---|
Fucose Linkage | α-(1→3) to Glucose | α-(1→2) to Galactose |
Abundance in Milk | 1–4 g/L (varies with Lewis/Secretor status) | 2–5 g/L (dominant in Secretor+ mothers) |
Norovirus Binding | Higher binding affinity to capsid proteins | Moderate affinity |
Primary Bioactivity | Innate immune priming; broad antiviral effects | Adaptive immunity; pathogen anti-adhesion |
Prebiotic Specificity | Promotes Bacteroides and Lactobacillus | Enriches Bifidobacterium bifidum |
Advanced NMR techniques provide atomic-resolution insights into 3-FL’s solution structure and dynamics. Key methodologies include:
Comparative NMR studies confirm the synthetic 3-FL used in infant formulas and supplements is structurally identical to natural 3-FL in human milk, with all spectra exhibiting identical chemical shifts and coupling constants [7] [9]. Dynamic NMR analyses further show 3-FL’s flexibility at the glycosidic bonds, enabling adaptive binding to diverse biological targets.
Table 3: Key NMR Chemical Shifts for 3-Fucosyllactose (in D₂O, 298K)
Residue & Atom | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Correlation (HMBC/HSQC) |
---|---|---|---|
Fuc (α1–3) | |||
H1 | 5.15 | 99.2 | Glc C3 (77.8) |
C1 | - | 99.2 | H1 (5.15) |
Glc (reducing end) | |||
H1 | 4.65 | 104.5 | Gal C4 (80.1) |
H3 | 3.75 | 77.8 | Fuc H1 (5.15) |
Gal | |||
H1 | 4.45 | 103.8 | Glc C4 (79.3) |
Molecular dynamics (MD) simulations elucidate how 3-FL’s conformational flexibility governs its interactions with biological targets:
Table 4: Molecular Dynamics Parameters for 3-FL-Protein Complexes
Target Protein | Simulation Duration | Key Interactions | Binding Free Energy (ΔG) | Biological Implication |
---|---|---|---|---|
Norovirus VP1 | 100 ns | H-bonds: Fuc O2...Asn331, Water-mediated bridges | –8.2 kcal/mol | Prevents viral adhesion |
TLR4/MD-2 | 150 ns | Salt bridges: Fuc...Arg264, Hydrophobic packing | –7.9 kcal/mol | Innate immune activation |
DC-SIGN Lectin | 120 ns | Ca²⁺ coordination, Fuc O3...Ca²⁺ | –6.8 kcal/mol | Blocks viral entry pathways |
Beyond NMR and MD, orthogonal techniques validate 3-FL’s structure:
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